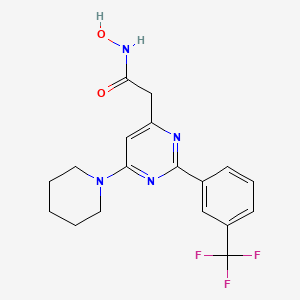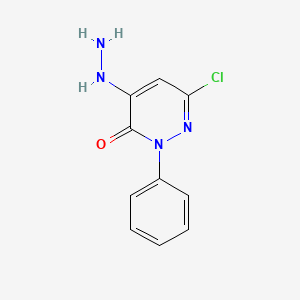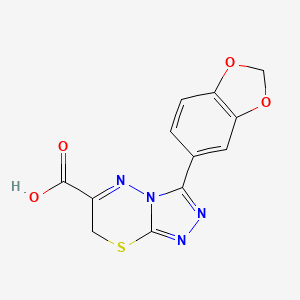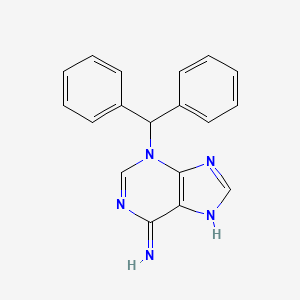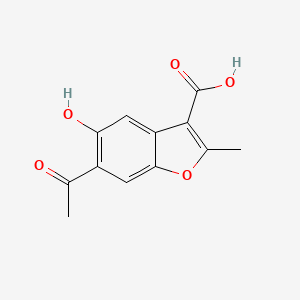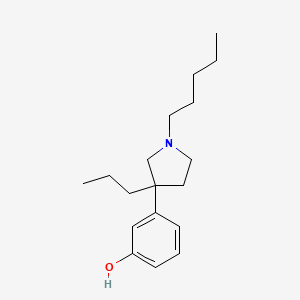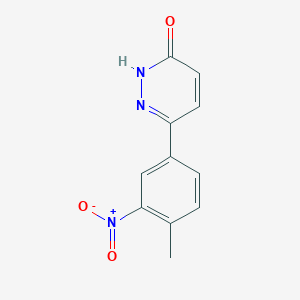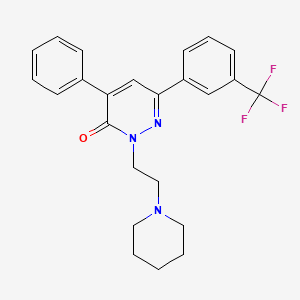![molecular formula C21H16N2O3S B12924284 Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 184842-71-5](/img/structure/B12924284.png)
Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a phenylsulfonyl group attached to the indole ring and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the indole is treated with phenylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide Moiety: The final step involves the acylation of the indole derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of 4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of sulfonyl derivatives.
Applications De Recherche Scientifique
4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent, particularly in prostate cancer.
Biological Studies: Used as a probe to study various biological pathways and interactions.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide involves its interaction with specific molecular targets. In the context of its anti-cancer activity, it is believed to act as an androgen receptor antagonist, inhibiting the growth of prostate cancer cells by blocking the androgen receptor signaling pathway . The compound may also interact with other cellular proteins and enzymes, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicalutamide: Another androgen receptor antagonist used in the treatment of prostate cancer.
Enzalutamide: A second-generation androgen receptor inhibitor with a similar mechanism of action.
ARN-509: A newer androgen receptor inhibitor in clinical trials.
Uniqueness
4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide is unique due to its specific structural features, such as the presence of both the phenylsulfonyl and benzamide groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit androgen receptor signaling with potentially fewer side effects compared to other similar compounds makes it a promising candidate for further research and development .
Propriétés
Numéro CAS |
184842-71-5 |
|---|---|
Formule moléculaire |
C21H16N2O3S |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
4-[1-(benzenesulfonyl)indol-3-yl]benzamide |
InChI |
InChI=1S/C21H16N2O3S/c22-21(24)16-12-10-15(11-13-16)19-14-23(20-9-5-4-8-18(19)20)27(25,26)17-6-2-1-3-7-17/h1-14H,(H2,22,24) |
Clé InChI |
ZLHGEFNYXGFMGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


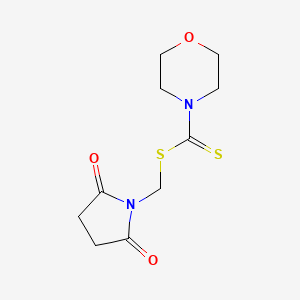
![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)

![5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B12924230.png)
